molecular formula C5H9NO2 B12562821 2-Methyl-1,2-oxazolidine-5-carbaldehyde CAS No. 184845-85-0

2-Methyl-1,2-oxazolidine-5-carbaldehyde

Cat. No.: B12562821
CAS No.: 184845-85-0
M. Wt: 115.13 g/mol
InChI Key: XSVYCKZVOZHLCU-UHFFFAOYSA-N
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Description

2-Methyl-1,2-oxazolidine-5-carbaldehyde is a chiral oxazolidine derivative of interest in organic synthesis and medicinal chemistry. Oxazolidines are five-membered heterocyclic rings containing both nitrogen and oxygen atoms, commonly formed by the condensation of 1,2-aminoalcohols with aldehydes or ketones . This compound features a reactive aldehyde group, making it a versatile chiral building block or synthon for the stereoselective synthesis of more complex molecules, including amino acids and pharmaceutically active compounds . The oxazolidine ring can serve as a protective group for amino alcohols and can be involved in chirality transfer processes during reactions . Researchers may utilize this compound in the development of new ligands for asymmetric catalysis or as an intermediate in the synthesis of potential therapeutic agents. As a stable, chiral aldehyde, it is particularly valuable for constructing molecules with defined stereocenters. Handle with care in a well-ventilated laboratory. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

184845-85-0

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

2-methyl-1,2-oxazolidine-5-carbaldehyde

InChI

InChI=1S/C5H9NO2/c1-6-3-2-5(4-7)8-6/h4-5H,2-3H2,1H3

InChI Key

XSVYCKZVOZHLCU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(O1)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methyl 1,2 Oxazolidine 5 Carbaldehyde and Its Core Structure

Retrosynthetic Analysis of the 2-Methyl-1,2-oxazolidine-5-carbaldehyde Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule to identify potential starting materials and key bond-forming reactions. For this compound, two primary disconnections are most viable.

The most powerful and direct approach involves a [3+2] cycloaddition (or Huisgen cycloaddition) disconnection. wikipedia.orgorganic-chemistry.org This pericyclic reaction is a cornerstone for the synthesis of five-membered heterocycles. organic-chemistry.org By disconnecting the C4-C5 and N1-O2 bonds, the target molecule is simplified to two key synthons: an N-methylnitrone (the 1,3-dipole) and an α,β-unsaturated aldehyde, specifically acrolein , or a protected synthetic equivalent (the dipolarophile). wikipedia.orgdiva-portal.org This strategy is highly convergent and allows for the rapid assembly of the core 1,2-oxazolidine ring.

A second, more linear strategy involves a cyclization approach. This disconnection breaks the N1-C5 bond, revealing a precursor such as a 4-(methylaminooxy)-3-hydroxybutanal derivative . This open-chain molecule contains all the necessary atoms and functional groups, which upon intramolecular condensation—typically under acidic or basic catalysis—would form the desired heterocyclic ring. This pathway offers multiple opportunities for introducing stereocenters from chiral starting materials.

Development and Optimization of Stereoselective Synthetic Routes

The creation of specific stereoisomers of this compound requires precise control over the reaction conditions and reagents. The following sections detail the primary methodologies developed for this purpose.

The 1,3-dipolar cycloaddition between a nitrone and an alkene is the most prominent method for constructing the 1,2-oxazolidine ring. wikipedia.org The reaction is a concerted, pericyclic process where the 4π-electron system of the nitrone reacts with the 2π-electron system of the alkene. organic-chemistry.orgchesci.com

The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory. wikipedia.orgchesci.com For the reaction between N-methylnitrone and an electron-deficient alkene like acrolein, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the nitrone and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. organic-chemistry.orgrsc.org This orbital alignment favors the formation of the 5-substituted 1,2-oxazolidine regioisomer, which corresponds to the desired product scaffold. chesci.com

Achieving enantioselectivity in this reaction is paramount and is typically accomplished by using a chiral catalyst that coordinates to one of the reactants, creating a chiral environment that directs the approach of the other reactant. diva-portal.org Chiral Lewis acids are particularly effective. For instance, a μ-oxo-type chiral bis-Ti(IV) oxide has been successfully used in the asymmetric 1,3-dipolar cycloaddition of nitrones with acrolein, yielding isoxazolidines with excellent enantioselectivities. nih.gov Similarly, ytterbium triflate (Yb(OTf)₃) has been shown to catalyze these cycloadditions effectively. researchgate.net

Catalyst System Dipolarophile Conditions Yield (%) Enantiomeric Excess (ee, %) Reference
10 mol% (S,S)-bis-Ti(IV) oxideAcroleinCH₂Cl₂, -40 °CHigh97 (endo) nih.gov
10 mol% Yb(OTf)₃Ethyl vinyl etherCH₂Cl₂GoodHigh Diastereoselectivity researchgate.net
20 mol% Chiral OxazaborolidineEthyl vinyl etherRoom Temp, High PressureModerateModerate researchgate.net
Cu(I)/ClickFerrophosElectron-deficient alkenes-GoodHigh organic-chemistry.org

While the condensation of 1,2-amino alcohols with aldehydes is a classic route to 1,3-oxazolidines, the synthesis of the target 1,2-oxazolidine requires a different precursor. nih.govnih.gov The analogous intramolecular cyclization for a 1,2-oxazolidine involves a bifunctional starting material such as a 4-(N-methylhydroxylamino)-3-hydroxybutanal or a related derivative where the aldehyde is protected.

The key mechanistic step is the formation of a cyclic hemiaminal or iminium ion, followed by ring closure. nih.gov Typically, this reaction is promoted by an acid or base catalyst. In an acid-catalyzed mechanism, the aldehyde is protonated, activating it for nucleophilic attack by the secondary amine of the hydroxylamine (B1172632) moiety. The resulting intermediate can then undergo dehydration to form a cyclic iminium ion. Subsequent intramolecular attack by the pendant hydroxyl group at C3 onto the C5 carbon of the iminium ion completes the cyclization to furnish the 1,2-oxazolidine ring. The stereochemistry of the substituents on the open-chain precursor can direct the formation of a specific diastereomer of the final product. nih.gov

The scope of this method is broad, as various substituents can be incorporated into the open-chain precursor, allowing for the synthesis of a diverse library of substituted 1,2-oxazolidines. However, the synthesis of the required N,O-difunctionalized precursors can be challenging.

The chiral pool approach utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. mdpi.com This strategy elegantly transfers the pre-existing stereochemistry of the starting material to the final product.

α-Amino acids like D-serine and D-threonine are excellent chiral pool reagents for this purpose. nih.govmdpi.com For example, a synthesis could commence with D-serine. The amino acid can be converted in a few steps to a well-known chiral building block, Garner's aldehyde. This intermediate, which contains the C4 stereocenter of the target oxazolidine (B1195125) ring, can then be elaborated. The aldehyde is subjected to a one-carbon homologation to install the C5 aldehyde functionality (in protected form). The nitrogen and oxygen functionalities are then manipulated to construct the N-methyl-hydroxylamine moiety required for the final cyclization step, thereby forming the chiral this compound. This approach ensures high enantiopurity in the final product, directly inherited from the starting amino acid. mdpi.com

Catalytic enantioselective methods offer the most efficient route to chiral molecules, as only a substoichiometric amount of a chiral catalyst is needed to generate large quantities of an enantiomerically enriched product.

Metal-Catalysis: As discussed in section 2.2.1, chiral Lewis acid catalysis is a dominant strategy for the enantioselective [3+2] cycloaddition. diva-portal.org Complexes of various metals, including titanium, zinc, copper, and lanthanides like ytterbium, have been developed. nih.govresearchgate.netchinesechemsoc.org The Lewis acid activates the dipolarophile (e.g., acrolein) by coordinating to the carbonyl oxygen, lowering its LUMO energy and accelerating the reaction. organic-chemistry.org The chiral ligands attached to the metal create a spatially defined pocket that forces the nitrone to approach from one specific face, leading to the preferential formation of one enantiomer.

Organocatalysis: While less developed for nitrone cycloadditions, organocatalysis represents a rapidly growing field. For the synthesis of related oxazolidines, bifunctional organocatalysts such as quinine-derived squaramides have been employed. rsc.org These catalysts operate through a dual-activation mechanism, using a Lewis basic site (e.g., a tertiary amine) to interact with one reactant and a hydrogen-bond donating site (the squaramide NH groups) to activate the other. A hypothetical organocatalytic approach to this compound could involve a chiral amine catalyst activating acrolein through the formation of a transient iminium ion, while a hydrogen-bonding motif on the same catalyst simultaneously organizes the N-methylnitrone for a stereocontrolled cycloaddition.

Catalyst Type Example Catalyst/Ligand Reaction Type Key Features Reference
Metal-Catalyst(S,S)-bis-Ti(IV) oxide[3+2] CycloadditionHigh enantioselectivity for nitrone + acrolein. nih.gov
Metal-CatalystYb(OTf)₃[3+2] CycloadditionEffective Lewis acid for activating electron-rich alkenes. researchgate.net
Metal-CatalystChiral N,N'-dioxide/Zn(BF₄)₂Photochemical CyclizationEnantioselective protonation to form oxazolidin-4-ones. chinesechemsoc.org
Metal-CatalystPd(OAc)₂ / Chiral LigandCarboaminationStereoselective synthesis of 1,3-oxazolidines. nih.govorganic-chemistry.org
OrganocatalystQuinine-derived SquaramideDomino Aza-MichaelForms substituted oxazolidines with high ee. rsc.org

Protecting Group Strategies for the Aldehyde and Heterocyclic Nitrogen

The successful execution of a multi-step synthesis often hinges on the judicious use of protecting groups to mask reactive functionalities. libretexts.org For the synthesis of this compound, both the aldehyde and the heterocyclic nitrogen must be considered.

Aldehyde Protection: The aldehyde functional group is sensitive to both nucleophiles and oxidizing/reducing agents and is generally incompatible with the conditions required to form nitrones (which often involve condensation and oxidation). Therefore, it is strategic to perform the key cycloaddition or cyclization reactions using a precursor where the aldehyde is protected. The most common protecting groups for aldehydes are acetals and ketals . libretexts.orgfiveable.me For example, acrolein can be converted to acrolein diethyl acetal (B89532) . This group is robust and stable under a wide range of reaction conditions, including those involving strong bases or organometallic reagents. The acetal can be easily removed (deprotected) at the end of the synthesis under mild acidic conditions (e.g., aqueous HCl or using an acid resin) to reveal the desired carbaldehyde. libretexts.org

Heterocyclic Nitrogen Protection: The N-methyl group on the oxazolidine nitrogen is generally stable. However, in some synthetic strategies, it may be advantageous to use a different group on the nitrogen that can act as a chiral auxiliary or be removed later. The benzyl (B1604629) (Bn) group is a common choice for protecting secondary amines. libretexts.org An N-benzyl nitrone could be used in the cycloaddition, and the benzyl group subsequently removed via catalytic hydrogenolysis to yield the NH-oxazolidine, which could then be methylated if desired. Another common nitrogen protecting group is the tert-butyloxycarbonyl (Boc) group; however, its application directly on the nitrone nitrogen is less common. fiveable.me In many cases, the oxazolidinone ring itself is considered a protecting group for a 1,2-amino alcohol derivative, which can be cleaved under hydrolytic conditions. nih.govacs.org For the target molecule, direct synthesis with N-methylnitrone is most straightforward, and protection of the nitrogen is often unnecessary.

Green Chemistry Principles and Sustainable Synthesis Approaches

The application of green chemistry principles to the synthesis of heterocyclic compounds is a major focus of contemporary chemical research, driven by the need to reduce the environmental impact of chemical manufacturing. numberanalytics.comnumberanalytics.com For a hypothetical synthesis of this compound, several green and sustainable approaches can be considered, moving away from traditional methods that may use hazardous reagents or generate significant waste. nih.gov

Modern techniques such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. mdpi.comnih.gov The use of ultrasound has also emerged as a green method for promoting chemical reactions. mdpi.com A key principle of green chemistry is the use of safer solvents, with a push towards using water, ionic liquids, or deep eutectic solvents instead of volatile organic compounds. numberanalytics.com

Catalysis is central to green synthesis. Biocatalysis, using enzymes, can offer high selectivity under mild conditions. mdpi.comjocpr.com Organocatalysis provides a metal-free alternative, often with high enantioselectivity. The use of renewable feedstocks, such as those derived from biomass, is another cornerstone of sustainable chemistry, potentially providing starting materials for the synthesis of the oxazolidine ring. nso-journal.orgrsc.org One-pot and multi-component reactions are also highly desirable as they reduce the number of separate reaction and purification steps, saving time, energy, and materials. jocpr.com

The following table outlines the potential application of green chemistry principles to the synthesis of the this compound core structure.

Green Chemistry PrinciplePotential Application in Synthesis
Prevention Designing synthetic routes that minimize by-product formation.
Atom Economy Utilizing cycloaddition or multi-component reactions that incorporate a high percentage of the starting materials into the final product.
Less Hazardous Chemical Syntheses Replacing toxic reagents with greener alternatives; for example, using dimethyl carbonate as a phosgene (B1210022) substitute in related oxazolidinone syntheses.
Safer Solvents and Auxiliaries Employing water, supercritical fluids, or biodegradable solvents in the reaction and purification steps. numberanalytics.com
Design for Energy Efficiency Implementing microwave-assisted or ultrasound-promoted reactions to lower energy consumption and shorten reaction times. jocpr.com
Use of Renewable Feedstocks Investigating starting materials derived from biomass, such as amino acids or carbohydrates, as precursors. nso-journal.org
Reduce Derivatives Avoiding the use of protecting groups where possible to shorten the synthetic sequence.
Catalysis Employing recyclable heterogeneous catalysts, organocatalysts, or enzymes to improve reaction efficiency and reduce waste. mdpi.com

Scale-Up Considerations and Process Intensification

The transition of a synthetic route from a laboratory scale to industrial production requires careful consideration of various chemical engineering and safety principles. acs.orgrsc.org For the synthesis of a fine chemical like this compound, several factors would be critical for a successful scale-up. visimix.com

Key challenges in scaling up chemical processes often relate to phenomena that are scale-dependent, such as mixing, heat transfer, and mass transfer. acs.org A reaction that is well-behaved in a small flask may become problematic in a large reactor due to inefficient heat dissipation or poor mixing, potentially leading to side reactions and reduced yield. Therefore, a thorough understanding of the reaction kinetics and thermodynamics is essential.

Process intensification is an approach to chemical process design that aims to create smaller, safer, and more energy-efficient processes. cobaltcommunications.com This can be achieved through various strategies, including the use of continuous flow reactors instead of traditional batch reactors. pharmaceutical-technology.compharmafeatures.com Flow chemistry can offer superior control over reaction parameters, improved safety for handling hazardous intermediates, and easier scalability. Process Analytical Technology (PAT) is another key component of process intensification, involving the real-time monitoring of critical process parameters to ensure consistent product quality. pharmafeatures.com

Below is a table summarizing key considerations for the scale-up and process intensification of a hypothetical synthesis for this compound.

ConsiderationScale-Up ChallengeProcess Intensification Strategy
Reaction Kinetics Changes in concentration and temperature profiles can affect reaction rates and selectivity.Detailed kinetic modeling to predict reactor performance at different scales.
Heat Transfer The surface-area-to-volume ratio decreases on scale-up, making heat removal more challenging for exothermic reactions.Use of continuous flow reactors with high heat transfer coefficients; careful reactor design. acs.org
Mass Transfer & Mixing Inefficient mixing can lead to localized "hot spots" or areas of high concentration, resulting in by-product formation.Employing static mixers in flow reactors or optimizing agitator design and speed in batch reactors.
Downstream Processing Purification methods like chromatography may be difficult and costly to scale.Development of scalable crystallization or distillation methods; integration of reaction and separation steps.
Safety Handling of potentially hazardous reagents and intermediates at a larger scale increases risk.Use of microreactors or flow chemistry to minimize the inventory of hazardous materials at any given time. pharmaceutical-technology.comsartorius.com
Process Control Maintaining optimal reaction conditions (temperature, pressure, pH) is more complex in large vessels.Implementation of Process Analytical Technology (PAT) for real-time monitoring and control. pharmafeatures.com

Chemical Reactivity and Transformation Pathways of 2 Methyl 1,2 Oxazolidine 5 Carbaldehyde

Reactions Involving the Aldehyde Functionality at C-5.

The aldehyde group at the C-5 position is an electrophilic center, readily undergoing reactions typical of aliphatic aldehydes. These include nucleophilic additions, redox reactions, and condensations.

Nucleophilic Addition Reactions (e.g., Grignard, Organolithium, Cyanohydrin Formation).

The carbonyl carbon of the aldehyde is susceptible to attack by strong carbon-based nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li). masterorganicchemistry.com This addition leads to the formation of a new carbon-carbon bond and, after an acidic workup, yields a secondary alcohol. masterorganicchemistry.com Research on similar chiral oxazolidine (B1195125) aldehydes demonstrates that such additions can proceed with modest to high levels of asymmetric induction, making the resulting secondary alcohols valuable precursors for chiral building blocks. colab.ws The stereochemical outcome is influenced by factors such as the steric bulk of the nucleophile and the reaction conditions.

The addition of a cyanide ion (typically from NaCN or KCN with acid) to the aldehyde group results in the formation of a cyanohydrin. This reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide.

Table 1: General Nucleophilic Addition Reactions

Reaction TypeReagent(s)/ConditionsGeneral Product Structure
Grignard Reaction1. R-MgX (e.g., CH₃MgBr) in THF/Ether2. H₃O⁺ workupSecondary Alcohol
Organolithium Addition1. R-Li (e.g., n-BuLi) in THF/Hexane2. H₃O⁺ workupSecondary Alcohol
Cyanohydrin FormationNaCN, H⁺ (e.g., HCl)Cyanohydrin

Reductions to Alcohols and Oxidations to Carboxylic Acids or Derivatives.

The aldehyde functionality can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) or lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF, diethyl ether) can effectively convert the aldehyde to (2-Methyl-1,2-oxazolidin-5-yl)methanol.

Oxidation: The aldehyde can be oxidized to 2-Methyl-1,2-oxazolidine-5-carboxylic acid using various oxidizing agents. Common methods include the Jones oxidation (CrO₃ in aqueous acetone/sulfuric acid), Tollens' test (Ag₂O in aqueous ammonia), or with potassium permanganate (B83412) (KMnO₄). The choice of oxidant depends on the desired reaction conditions and the tolerance of the oxazolidine ring to the oxidant.

Table 2: Redox Reactions of the Aldehyde Group

Reaction TypeReagent(s)/ConditionsGeneral Product Structure
ReductionNaBH₄, CH₃OHPrimary Alcohol
OxidationCrO₃, H₂SO₄, Acetone (Jones)Carboxylic Acid

Condensation Reactions (e.g., Wittig, Horner-Wadsworth-Emmons, Knoevenagel).

These reactions are powerful methods for forming carbon-carbon double bonds (alkenes) from carbonyl compounds. masterorganicchemistry.comresearchgate.net

Wittig Reaction: This reaction involves treating the aldehyde with a phosphorus ylide (a Wittig reagent, Ph₃P=CHR). libretexts.org The reaction typically proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to yield an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comlibretexts.org Non-stabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides produce (E)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: A widely used modification of the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion, which is more nucleophilic than a corresponding Wittig ylide. wikipedia.orgalfa-chemistry.com This reaction almost exclusively produces the thermodynamically more stable (E)-alkene. wikipedia.orgconicet.gov.ar A key advantage is that the byproduct, a dialkyl phosphate (B84403) salt, is water-soluble and easily removed during workup. alfa-chemistry.com

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic esters, ethyl cyanoacetate) in the presence of a basic catalyst like piperidine (B6355638) or an amine. researchgate.netnih.gov The reaction proceeds via nucleophilic addition to the carbonyl, followed by a dehydration step to yield a new C=C bond. rsc.org

Reactions with Nitrogen Nucleophiles leading to Imines, Oximes, Hydrazones.

The aldehyde group readily reacts with primary amines and their derivatives in a condensation reaction to form compounds containing a carbon-nitrogen double bond. masterorganicchemistry.comlumenlearning.com The general mechanism involves the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. libretexts.org This is followed by acid-catalyzed dehydration to yield the final product. libretexts.org

Imine (Schiff Base) Formation: Reaction with a primary amine (R-NH₂) yields an imine. masterorganicchemistry.com The reaction is reversible and is often driven to completion by removing the water formed. lumenlearning.com

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime. masterorganicchemistry.com

Hydrazone Formation: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) gives the corresponding hydrazone. masterorganicchemistry.comlumenlearning.com These derivatives are often stable, crystalline solids. libretexts.org

Transformations of the 1,2-Oxazolidine Ring System.

The 1,2-oxazolidine ring is a heterocyclic system that can undergo transformations, most notably ring-opening reactions, which cleave the relatively weak N-O bond.

Ring-Opening Reactions and Derivatization of Ring Components.

The cleavage of the 1,2-oxazolidine ring is a key transformation pathway, yielding synthetically useful acyclic structures. This can be achieved under various conditions, primarily reductive or hydrolytic.

Reductive Cleavage: Catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst, Pd/C) is a common method for cleaving the N-O bond in oxazolidine systems. clockss.org This reductive ring-opening of 2-Methyl-1,2-oxazolidine-5-carbaldehyde would be expected to produce a 3-(methylamino)propane-1,2-diol derivative, assuming the aldehyde is also reduced under these conditions.

Acid-Catalyzed Hydrolysis: Treatment with aqueous acid can catalyze the hydrolysis of the oxazolidine ring, breaking it down into its constituent components. acs.org This process would likely yield the parent amino alcohol and the aldehyde from which the ring was formed. The stability and outcome can be pH-dependent. lumenlearning.com

Reaction with Organometallics: In some related systems, such as N-alkyl-oxazolidin-2-ones, Grignard reagents can attack the carbonyl group and promote ring-opening to yield tertiary carboxylic amides. researchgate.net While this compound lacks the ring carbonyl, this illustrates the potential for ring transformations initiated by strong nucleophiles under certain conditions.

These ring-opening reactions provide access to functionalized amino alcohols, which are valuable intermediates in organic synthesis. colab.wsacs.org

Rearrangement Reactions and Isomerizations

The oxazolidine ring system is susceptible to various rearrangement and isomerization reactions, often triggered by acid or base catalysis, or thermal conditions. These transformations can lead to the formation of more stable isomeric structures or entirely new heterocyclic systems.

One potential rearrangement pathway for this compound involves ring-chain tautomerism. The oxazolidine can exist in equilibrium with its open-chain iminium ion form. This equilibrium can be influenced by the solvent, pH, and the nature of the substituents. While not directly documented for the title compound, analogous systems demonstrate this behavior.

Furthermore, rearrangements involving the substituents are plausible. For instance, asymmetric 1,2-carbamoyl rearrangements have been observed in lithiated chiral oxazolidine carbamates. nih.gov This type of reaction, when applied to a suitably derivatized this compound, could proceed via deprotonation and subsequent migration to yield α-hydroxy amides with a high degree of diastereoselectivity. nih.gov

Isomerization can also occur at the stereogenic centers of the oxazolidine ring. Under certain conditions, epimerization at C-2, C-5, or even the nitrogen atom (if it were not methylated) could be induced. The stereospecific isomerization of related azetidine (B1206935) systems to oxazolines in the presence of Lewis or Brønsted acids highlights the potential for such transformations within five-membered nitrogen heterocycles. nih.gov

A proposed mechanism for the isomerization of amides derived from azetidines involves a regioselective SN2 nucleophilic attack at the C-2 position of the azetidine ring. nih.gov A similar mechanistic principle could be envisioned for rearrangements within the oxazolidine ring of the title compound, particularly if the aldehyde group is first converted to a nucleophilic species.

Functionalization at Other Ring Positions (e.g., C-2, C-4)

Beyond reactions involving the aldehyde group, the oxazolidine ring itself can be a target for functionalization, particularly at the C-2 and C-4 positions.

Functionalization at C-2: The C-2 position, being adjacent to the ring oxygen and nitrogen atoms, is activated towards certain reactions. While the methyl group at the nitrogen in this compound is fixed, in related systems, the C-2 position can be involved in exchange reactions. For instance, the synthesis of 2-substituted bisthiazolidines, sulfur analogs of oxazolidines, can be achieved through an aldehyde exchange reaction. nih.gov This suggests that under appropriate catalytic conditions, the C-2 position of the oxazolidine ring could potentially undergo substitution.

The following table summarizes potential functionalization reactions at different positions of the oxazolidine ring based on analogous systems:

Ring PositionPotential Reaction TypeReagents/ConditionsExpected Product
C-2 Aldehyde Exchange (by analogy)Aldehyde, NH₄OAc, MW2-Substituted-2-methyl-1,2-oxazolidine-5-carbaldehyde
C-4 Deprotonation-AlkylationStrong base (e.g., n-BuLi), Alkyl halide4-Alkyl-2-methyl-1,2-oxazolidine-5-carbaldehyde

Stereochemical Control and Diastereoselectivity in Reactions

The presence of multiple stereogenic centers in this compound makes stereochemical control a critical aspect of its reactivity. The inherent chirality of the oxazolidine ring can direct the stereochemical outcome of reactions at the aldehyde group and at other positions on the ring.

In the formation of oxazolidines from chiral β-hydroxy amino acids, a high degree of stereospecificity is often observed. mdpi.com The chirality at C-4 and C-5 of the resulting oxazolidine is retained from the parent amino acid, and this, in turn, dictates the stereochemistry of the newly formed stereocenter at C-2. mdpi.com This principle of chirality transfer is fundamental to understanding the diastereoselectivity in reactions involving this compound.

For instance, in the asymmetric 1,2-carbamoyl rearrangement of chiral oxazolidine-derived carbamates, the existing chirality on the oxazolidine ring directs the stereochemical course of the lithiation and subsequent rearrangement, leading to α-hydroxy amides with excellent diastereoselectivity. nih.gov The stereochemical outcome is rationalized by proposed transition state models where the orientation of the reacting groups is influenced by the steric and electronic properties of the chiral auxiliary. nih.gov

Similarly, in cycloaddition reactions, the chiral environment of the oxazolidine ring can influence the facial selectivity of the approach of a reacting partner. The synthesis of oxazolidines from aziridines and aldehydes catalyzed by an iron porphyrin Lewis acid proceeds with high regio- and diastereoselectivity, underscoring the role of the catalyst and substrate in controlling the stereochemical outcome. organic-chemistry.org

The following table provides examples of stereoselective reactions in related oxazolidine systems:

Reaction TypeChiral InfluenceOutcome
Oxazolidine formation from chiral amino acidsRetention of chirality at C-4 and C-5High stereospecificity at C-2
Asymmetric 1,2-carbamoyl rearrangementChirality of the oxazolidine ringHigh diastereoselectivity in the formation of α-hydroxy amides
Lewis acid-catalyzed cycloadditionChiral catalyst and substrateHigh regio- and diastereoselectivity

Mechanistic Investigations of Key Reaction Pathways

Understanding the reaction mechanisms is crucial for predicting and controlling the reactivity of this compound. Mechanistic studies on related systems provide valuable insights into the potential pathways.

The formation of oxazolidines from 1,2-amino alcohols and aldehydes is generally believed to proceed through the formation of an imine intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the hydroxyl group on the imine carbon. mdpi.com However, the exact sequence of events can be influenced by the reaction conditions.

Mechanistic studies on the aldehyde exchange reaction in the synthesis of bisthiazolidines have been conducted using NMR spectroscopy and DFT computational analysis. nih.gov These studies revealed that the reaction proceeds through the in situ formation of imines, which then exchange side chains. The investigation of reaction intermediates and activation barriers for different proposed pathways allowed for the elucidation of the most favorable route, which involved an N-assisted N-C bond cleavage or a thiol-mediated cyclization followed by C-N bond cleavage, rather than a direct imine metathesis. nih.gov

In the context of rearrangement reactions, the mechanism of the asymmetric 1,2-carbamoyl rearrangement of lithiated oxazolidine carbamates has been rationalized through stereochemical models. nih.gov These models consider the conformational preferences of the carbamate (B1207046) and the trajectory of the deprotonation and subsequent rearrangement steps to explain the observed high diastereoselectivity. nih.gov

The synthesis of 5-functionalized oxazolidin-2-ones from chiral aziridines is proposed to occur via regioselective aziridine (B145994) ring-opening initiated by acylation of the aziridine nitrogen, forming an activated aziridinium (B1262131) species. bioorg.orgresearchgate.net This is followed by intramolecular cyclization to yield the oxazolidinone with retention of configuration. bioorg.orgresearchgate.net

These examples highlight the importance of a combination of experimental techniques, such as spectroscopy for intermediate detection, and computational modeling to gain a deep understanding of the reaction mechanisms governing the transformations of oxazolidine-containing molecules.

Applications As a Building Block and Precursor in Complex Molecule Synthesis

Potential Role as a Chiral Auxiliary in Asymmetric Transformations

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. wikipedia.org While various oxazolidine (B1195125) and oxazolidinone derivatives are famously used as chiral auxiliaries (e.g., Evans auxiliaries), there is no specific evidence in the reviewed literature of 2-Methyl-1,2-oxazolidine-5-carbaldehyde being employed in this capacity. sigmaaldrich.comsigmaaldrich.comthieme-connect.com

For this compound to function as a chiral auxiliary, it would first need to be synthesized in an enantiomerically pure form. This could potentially be achieved through an asymmetric 1,3-dipolar cycloaddition. The aldehyde functional group could then be used to attach the auxiliary to a substrate, and the chiral isoxazolidine (B1194047) ring would direct stereoselective transformations on that substrate. However, no studies detailing such a use have been identified.

Potential as a Precursor to Enantiomerically Pure Amino Alcohols and their Derivatives

The isoxazolidine ring is a well-established precursor to 1,3-amino alcohols. The N-O bond within the isoxazolidine ring is labile and can be cleaved reductively, typically using reagents like zinc in acetic acid or catalytic hydrogenation (e.g., H₂/Raney Ni, H₂/Pd-C). mdpi.comresearchgate.net

If This compound were subjected to this N-O bond cleavage, it would yield a γ-amino alcohol derivative. The synthetic sequence would likely involve two key steps:

Reduction of the aldehyde: The carbaldehyde group at the C-5 position would first be reduced to a primary alcohol, yielding N-methyl-5-(hydroxymethyl)isoxazolidine.

Reductive N-O bond cleavage: Subsequent cleavage of the isoxazolidine ring would open the ring to form 4-(methylamino)butane-1,3-diol.

This theoretical pathway is outlined below:

Starting MaterialReagent/Condition 1 (Aldehyde Reduction)IntermediateReagent/Condition 2 (Ring Cleavage)Final Product
This compounde.g., NaBH₄, MeOH(2-Methylisoxazolidin-5-yl)methanole.g., H₂, Raney Ni4-(Methylamino)butane-1,3-diol

This table represents a hypothetical synthetic route, as no specific literature examples for this exact transformation were found.

Potential Synthetic Utility in the Construction of Nitrogen- and Oxygen-Containing Heterocycles

Isoxazolidines serve as versatile building blocks for the synthesis of other heterocyclic systems due to the reactive N-O bond. mdpi.com While no specific examples involving This compound were found, its structure suggests potential for transformations into other heterocycles. For instance, after reductive cleavage to the corresponding amino alcohol, subsequent cyclization reactions could be envisioned to form various other nitrogen- and oxygen-containing rings, depending on the reaction conditions and reagents employed.

Potential Application in the Total Synthesis of Natural Products and Analogues

The 1,3-dipolar cycloaddition to form isoxazolidines is a powerful tool in the total synthesis of natural products, as it allows for the rapid construction of a five-membered ring with control over stereochemistry, which can then be elaborated into more complex structures. researchgate.net For example, the core of various alkaloids and amino sugars can be assembled using isoxazolidine intermediates. researchgate.net

Although several total syntheses utilize isoxazolidine chemistry, none of the reviewed literature explicitly names This compound as an intermediate or precursor. nih.govchemrxiv.org A synthetic chemist could theoretically use this compound as a five-carbon building block in a synthetic campaign, but such an application has not been reported.

Potential Contributions to the Synthesis of Libraries of Diverse Organic Compounds

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse molecules for screening in drug discovery and chemical biology. cam.ac.uknih.gov The isoxazolidine scaffold, with its multiple functionalization points and the ability to undergo various ring-opening and rearrangement reactions, is a suitable starting point for DOS.

The aldehyde group of This compound could be reacted with a wide range of nucleophiles (e.g., Grignard reagents, organolithiums, Wittig reagents) to introduce diversity at the C-5 position. Further diversity could be achieved by modifying the N-methyl group or by performing various reactions on the isoxazolidine ring itself. While the potential exists, there are no published libraries based on this specific starting material. nih.gov

Advanced Spectroscopic and Computational Studies on 2 Methyl 1,2 Oxazolidine 5 Carbaldehyde

High-Resolution NMR Spectroscopy for Stereochemical Elucidation

For a molecule like 2-Methyl-1,2-oxazolidine-5-carbaldehyde, which contains at least two stereocenters (at C5 and potentially at C2 depending on the diastereoselectivity of the synthesis), high-resolution NMR spectroscopy would be indispensable. Techniques such as 1H-1H COSY, HSQC, HMBC, and NOESY would be required. NOESY or ROESY experiments would be crucial for determining the relative stereochemistry (cis/trans relationship) between the protons at C5 and the N-methyl group or protons on the ring. The coupling constants (J-values) between the ring protons would provide insight into the ring's conformation. However, no such spectra or detailed analyses for this specific compound have been published.

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Analysis

Mass spectrometry would confirm the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C5H9NO2. Electron Ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns, likely involving cleavage of the aldehyde group, the N-O bond, or ring-opening pathways, which would support structural confirmation. Tandem MS (MS/MS) experiments would further elucidate these fragmentation pathways. This data is not available in the literature for this compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry and solid-state conformation of a chiral molecule. mdpi.com For this compound, this analysis would unambiguously establish the spatial arrangement of the substituents and the precise puckering of the five-membered oxazolidine (B1195125) ring (e.g., envelope or twist conformation). mdpi.com A search of crystallographic databases reveals no entries for this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. For the target compound, key vibrational modes would include the C=O stretch of the aldehyde group (typically ~1720-1740 cm-1), C-H stretches of the aldehyde, alkyl, and N-methyl groups, and characteristic vibrations of the C-O-N heterocyclic core. While general spectral regions for these groups are known, specific, experimentally recorded, and assigned spectra for this compound are not documented.

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Modern computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating molecular properties. scielo.org.mx

Conformational Analysis and Energy Landscapes

DFT calculations would be used to explore the potential energy surface of this compound. This would involve identifying all stable conformers (e.g., different ring puckering and aldehyde group orientations), calculating their relative energies to determine the most stable ground-state geometry, and determining the energy barriers between them.

Transition State Modeling and Reaction Pathway Elucidation

Computational modeling is essential for understanding reaction mechanisms. For the synthesis of this compound via a [3+2] cycloaddition, DFT could be used to model the transition states for different regio- and stereochemical pathways (e.g., endo/exo approaches). rsc.org This analysis helps explain and predict the stereochemical outcome of the reaction by comparing the activation energies of the competing pathways. Such specific computational studies for the cycloaddition of N-methylnitrone and acrolein leading to the title compound are not present in the literature.

Given the lack of specific data, any attempt to populate the requested article sections would require speculation or the use of data from related but distinct molecules, which would be scientifically inaccurate and misleading.

Prediction of Spectroscopic Properties

In the absence of experimental spectroscopic data for this compound, computational chemistry serves as a powerful tool for predicting its spectral characteristics. acs.orgnih.gov Methods based on Density Functional Theory (DFT) are frequently employed to forecast Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with a reasonable degree of accuracy. mdpi.comnih.gov For instance, the Gauge-Independent Atomic Orbital (GIAO) method is a well-established quantum chemical approach for calculating NMR shielding tensors, which can be converted into chemical shifts. researchgate.netgaussian.com Typically, geometry optimization of the molecule is first performed, followed by the calculation of spectroscopic properties using a selected functional, such as B3LYP, and a basis set like 6-31G(d,p). nih.govyoutube.com These computational approaches allow for a detailed, atom-level prediction of the spectral features of the molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The chemical shifts are influenced by the electronic environment, including the proximity to electronegative oxygen and nitrogen atoms, and the electron-withdrawing aldehyde group. The predicted data, including chemical shift (δ), multiplicity, and integration, are summarized in the table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-CHO (Aldehyde)9.5 - 9.7Doublet (d)1H
H-54.3 - 4.5Multiplet (m)1H
H-4a3.0 - 3.2Multiplet (m)1H
H-4b2.8 - 3.0Multiplet (m)1H
H-3a3.4 - 3.6Multiplet (m)1H
H-3b3.2 - 3.4Multiplet (m)1H
N-CH₃ (Methyl)2.4 - 2.6Singlet (s)3H

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly dependent on their hybridization and bonding environment. The aldehyde carbon is expected to be the most downfield-shifted signal due to the strong deshielding effect of the carbonyl group. Carbons bonded to heteroatoms (oxygen and nitrogen) will also exhibit significant downfield shifts.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)198 - 202
C-578 - 82
C-2Not applicable (part of N-methyl group)
C-365 - 70
C-450 - 55
N-CH₃ (Methyl)40 - 45

Predicted Infrared (IR) Spectrum

The predicted IR spectrum of this compound would be characterized by several key absorption bands corresponding to the vibrational modes of its functional groups. DFT calculations are effective in predicting these vibrational frequencies. nih.govresearchgate.net The most prominent feature is expected to be the strong C=O stretching vibration of the aldehyde group.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C-H (Aldehyde)Stretching2720 - 2820Medium
C=O (Aldehyde)Stretching1720 - 1740Strong
C-H (Aliphatic)Stretching2850 - 3000Medium-Strong
C-NStretching1180 - 1250Medium
C-OStretching1050 - 1150Strong

Q & A

Q. What spectroscopic techniques are recommended for characterizing 2-Methyl-1,2-oxazolidine-5-carbaldehyde?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to resolve the aldehyde proton (δ ~9-10 ppm) and oxazolidine ring carbons. Integration of methyl group protons (δ ~1.2-1.5 ppm) confirms substitution patterns.
  • Infrared (IR) Spectroscopy: Identify the aldehyde C=O stretch (~1700 cm1^{-1}) and C-O-C vibrations (~1100 cm1 ^{-1}) from the oxazolidine ring.
  • X-ray Crystallography: For unambiguous structural confirmation, refine crystallographic data using programs like SHELXL (for small-molecule refinement) and visualize with ORTEP-3 for graphical representation .

Q. How should researchers handle this compound safely in the laboratory?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as aldehydes can cause irritation (e.g., similar to 5-(Methoxymethyl)furan-2-carbaldehyde hazards) .
  • Ventilation: Conduct experiments in a fume hood to prevent inhalation of vapors.
  • Spill Management: Collect spills mechanically using non-reactive tools and dispose of as hazardous waste .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in crystallographic data for this compound derivatives?

Answer:

  • Data Refinement: Use SHELXL to iteratively refine structural parameters, adjusting for thermal motion and disorder. Cross-validate with density functional theory (DFT) calculations for bond-length comparisons .
  • Twinned Data Analysis: For twinned crystals, employ SHELXD for phase determination and SHELXE for density modification .
  • Cross-Technique Validation: Compare crystallographic results with NMR-derived dihedral angles to identify outliers .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Answer:

  • Molecular Orbital Analysis: Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites.
  • Transition State Modeling: Apply QM/MM methods to simulate reaction pathways, focusing on the aldehyde group’s susceptibility to nucleophiles like amines or Grignard reagents.
  • Solvent Effects: Incorporate continuum solvation models (e.g., PCM) to assess solvent polarity’s impact on reaction kinetics .

Q. What methodologies are effective in synthesizing enantiopure this compound derivatives?

Answer:

  • Chiral Auxiliaries: Introduce chiral amines during oxazolidine ring formation to control stereochemistry.
  • Asymmetric Catalysis: Employ organocatalysts (e.g., proline derivatives) to induce enantioselectivity in aldehyde functionalization.
  • Chromatographic Resolution: Use chiral HPLC or SFC to separate enantiomers post-synthesis, referencing protocols for structurally similar 5-methyl-2-phenyl-1,3-oxazole derivatives .

Data Analysis and Interpretation

Q. How should researchers address conflicting results in the biological activity of this compound analogs?

Answer:

  • Systematic Review Framework: Follow COSMOS-E guidelines to assess study heterogeneity, including variations in assay conditions (e.g., pH, temperature) and compound purity .
  • Meta-Analysis: Pool data from multiple studies using random-effects models to quantify effect sizes and identify outliers.
  • Mechanistic Studies: Conduct in vitro enzyme inhibition assays to isolate confounding variables (e.g., off-target interactions) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies of this compound?

Answer:

  • Probit or Logit Models: Fit dose-response curves to estimate LD50_{50} values, accounting for binomial response variables.
  • ANOVA with Post-Hoc Tests: Compare toxicity across concentrations, adjusting for multiple comparisons (e.g., Tukey’s HSD).
  • Benchmark Dose (BMD) Modeling: Use EPA-developed software (e.g., BMDS) for low-dose extrapolation, as applied to structurally related aldehydes .

Experimental Design

Q. How to design a hypothesis-driven study investigating the metabolic stability of this compound?

Answer:

  • Hypothesis Formulation: “The methyl group at position 2 sterically shields the oxazolidine ring, reducing cytochrome P450-mediated oxidation.”
  • Experimental Workflow:
    • In Vitro Assays: Incubate the compound with liver microsomes and quantify metabolites via LC-MS.
    • Control Groups: Include analogs without the methyl group (e.g., 1,2-oxazolidine-5-carbaldehyde) to isolate steric effects.
    • Data Interpretation: Apply Michaelis-Menten kinetics to compare metabolic rates .

Q. What controls are essential in stability studies of this compound under varying pH conditions?

Answer:

  • Negative Controls: Use deuterated solvents to rule out solvent-catalyzed degradation.
  • Positive Controls: Include a known pH-labile compound (e.g., aspirin) to validate assay conditions.
  • Internal Standards: Spike samples with deuterated analogs (e.g., D3_3-2-Methyl-1,2-oxazolidine-5-carbaldehyde) for quantification accuracy .

Structural and Mechanistic Insights

Q. How does the oxazolidine ring conformation influence the aldehyde’s reactivity?

Answer:

  • Ring Puckering Analysis: Use X-ray data to measure Cremer-Pople parameters, correlating ring puckering with electronic effects on the aldehyde group.
  • Dynamic NMR Studies: Monitor ring-flipping kinetics at low temperatures to assess energy barriers.
  • Computational Dynamics: Perform MD simulations to model ring flexibility and its impact on nucleophilic attack trajectories .

Q. What strategies can validate proposed reaction mechanisms for this compound in cycloaddition reactions?

Answer:

  • Isotopic Labeling: Introduce 18O^{18} \text{O} or 13C^{13} \text{C} at key positions to track bond formation/cleavage via MS or NMR.
  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps.
  • Trapping Intermediates: Use low-temperature conditions or stabilizing agents (e.g., crown ethers) to isolate transient species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.